molecular formula BrSn B14679306 Tin-bromine

Tin-bromine

Cat. No.: B14679306
M. Wt: 198.61 g/mol
InChI Key: BTHOBAVISFLLOH-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromostannane can be synthesized through several methods. One common approach involves the reaction of stannane (SnH₄) with bromine (Br₂) under controlled conditions. This reaction typically requires a solvent such as carbon disulfide (CS₂) and is carried out at elevated temperatures to facilitate the formation of bromostannane.

Another method involves the reaction of stannanols with magnesium dibromide (MgBr₂). In this process, the hydroxyl group of the stannanol is exchanged for a bromine atom, resulting in the formation of bromostannane .

Industrial Production Methods

Industrial production of bromostannane often involves large-scale reactions using stannane and bromine. The reaction is conducted in specialized reactors designed to handle the reactive nature of the chemicals involved. The process is optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bromostannane undergoes various chemical reactions, including:

    Oxidation: Bromostannane can be oxidized to form tin oxides and other tin-containing compounds.

    Reduction: It can be reduced to form stannane and other lower oxidation state tin compounds.

    Substitution: Bromostannane can participate in substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Tin oxides (SnO₂) and other tin compounds.

    Reduction: Stannane (SnH₄) and related compounds.

    Substitution: Various organotin compounds depending on the substituent introduced.

Scientific Research Applications

Bromostannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Bromostannane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of bromostannane compounds in drug development and delivery systems.

    Industry: Bromostannane is used in the production of polymers, coatings, and other materials where tin compounds are required.

Mechanism of Action

The mechanism by which bromostannane exerts its effects involves its ability to form stable bonds with various organic and inorganic molecules. The tin atom in bromostannane can coordinate with different ligands, facilitating a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Chlorostannane (SnH₃Cl): Similar to bromostannane but with a chlorine atom instead of bromine.

    Iodostannane (SnH₃I): Contains an iodine atom in place of bromine.

    Fluorostannane (SnH₃F): Features a fluorine atom instead of bromine.

Uniqueness of Bromostannane

Bromostannane is unique due to its specific reactivity and stability compared to other halogenated stannanes. The bromine atom provides a balance between reactivity and stability, making bromostannane a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

BrSn

Molecular Weight

198.61 g/mol

IUPAC Name

bromotin

InChI

InChI=1S/BrH.Sn/h1H;/q;+1/p-1

InChI Key

BTHOBAVISFLLOH-UHFFFAOYSA-M

Canonical SMILES

Br[Sn]

Origin of Product

United States

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